1,1-Dichloro-2-iodo-1,2,2-trifluoroethane
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Overview
Description
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane is a halogenated derivative of ethane, characterized by the presence of chlorine, iodine, and fluorine atoms. Its molecular formula is C2Cl2F3I, and it has a molecular weight of 278.83 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane can be synthesized through several methods. One common synthetic route involves the halogenation of 1,1,2-trifluoroethane with chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Scientific Research Applications
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations . The pathways involved in its reactions often include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane can be compared with other halogenated ethanes, such as:
1,1,1-Trifluoro-2-iodoethane: This compound has a similar structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,2-Dichloro-1,1,2-trifluoroethane: This compound lacks the iodine atom, which affects its reactivity and applications in synthesis.
1,1-Dichloro-2,2,2-trifluoroethane: This compound lacks the iodine atom and has different physical and chemical properties.
This compound stands out due to its unique combination of halogens, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1,1-dichloro-1,2,2-trifluoro-2-iodoethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPBOZWNYOYLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(F)(F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378850 |
Source
|
Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661-66-5 |
Source
|
Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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